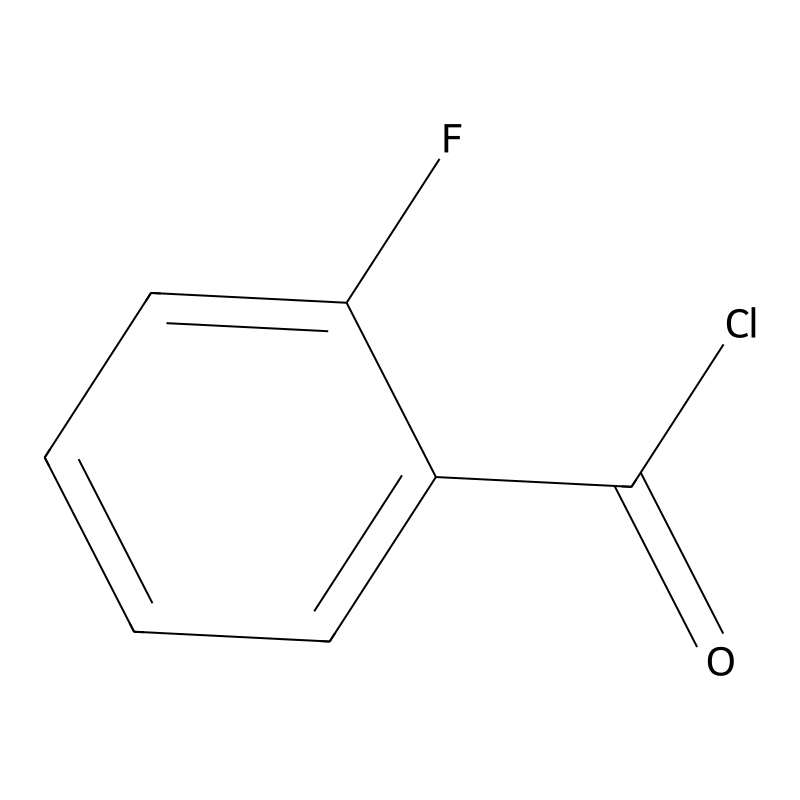

2-Fluorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Preparation of Heteroannulated Oxazinone

Scientific Field: Organic Chemistry

Summary of the Application: 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone.

Preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic Acid Methyl Ester

Summary of the Application: 2-Fluorobenzoyl chloride has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester.

Hollow-Fiber Liquid Phase Microextraction

Scientific Field: Analytical Chemistry

Summary of the Application: 2-Fluorobenzoyl chloride has been used to develop a hollow-fiber liquid phase microextraction with in situ derivatization method coupled with HPLC-UV for the determination of metformin hydrochloride in biological fluids.

Results or Outcomes: The outcome of this method is the successful determination of metformin hydrochloride in biological fluids.

Gas Electron Diffraction and Normal Coordinate Analysis

Scientific Field: Physical Chemistry

Summary of the Application: The gas phase molecular structures and conformational compositions of 2-Fluorobenzoyl chloride have been investigated using gas electron diffraction data.

Methods of Application: The method involves the use of gas electron diffraction to investigate the molecular structures and conformational compositions of 2-Fluorobenzoyl chloride.

Results or Outcomes: The results show that 2-Fluorobenzoyl chloride exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions.

Preparation of Ethyl (4-fluorobenzoyl)acetate

Summary of the Application: 2-Fluorobenzoyl chloride can be used in the preparation of Ethyl (4-fluorobenzoyl)acetate.

Reactivity with Diisopropyl Ether

Summary of the Application: 2-Fluorobenzoyl chloride may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.

Results or Outcomes: The outcome of this reaction could be vigorous or explosive, indicating the reactive nature of 2-Fluorobenzoyl chloride.

2-Fluorobenzoyl chloride is an aromatic compound with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. It appears as a colorless liquid and is characterized by its strong reactivity, particularly with moisture, which leads to the release of hydrogen chloride gas upon decomposition in water . This compound is known for its pungent odor and is classified as a hazardous material due to its corrosive properties, causing severe irritation to the skin, eyes, and respiratory system upon exposure .

2-Fluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].

- Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling this compound. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow established safety protocols for decontamination.

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of amides or esters, respectively.

- Grignard Reactions: This compound reacts with Grignard reagents to yield corresponding aryl ketones, demonstrating its utility in synthetic organic chemistry .

- Hydrolysis: In the presence of water, 2-fluorobenzoyl chloride hydrolyzes to produce 2-fluorobenzoic acid and hydrogen chloride, which can be an exothermic reaction .

Several methods exist for synthesizing 2-fluorobenzoyl chloride:

- From 2-Fluorobenzoic Acid: A common method involves the conversion of 2-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This method is straightforward and yields high purity products.

- Direct Fluorination: Another approach includes direct fluorination of benzoyl chloride using fluorinating agents under controlled conditions, although this method may require careful handling due to the reactivity of the reagents involved.

- Via Friedel-Crafts Acylation: The compound can also be synthesized through Friedel-Crafts acylation of fluorinated aromatic compounds with acyl chlorides in the presence of a Lewis acid catalyst .

2-Fluorobenzoyl chloride finds applications primarily in organic synthesis:

- Intermediate in Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and various organic compounds.

- Building Block: The compound is utilized as a building block for creating more complex molecules in medicinal chemistry.

- Research

Interaction studies involving 2-fluorobenzoyl chloride typically focus on its reactivity with various nucleophiles. These studies help elucidate its role in synthetic pathways and its potential effects on biological systems. For instance:

- Reactivity with Amines: Research has shown that 2-fluorobenzoyl chloride can react with primary and secondary amines to form corresponding amides efficiently under mild conditions.

- Impact on Drug Metabolism: Studies exploring its interaction with cytochrome P450 enzymes indicate that it may alter drug metabolism pathways, necessitating further investigation into its effects on pharmacokinetics .

Several compounds share structural similarities with 2-fluorobenzoyl chloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Chloro-4-fluoro-3-methylbenzaldehyde | 1260764-27-9 | 0.71 |

| 2-Chloro-2',5'-Difluoroacetophenone | 60468-36-2 | 0.71 |

| 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | 0.68 |

| 2-Bromo-6-fluorobenzoyl chloride | 1020718-20-0 | 0.64 |

Uniqueness of 2-Fluorobenzoyl Chloride

What sets 2-fluorobenzoyl chloride apart from these similar compounds is its specific reactivity profile due to the presence of both a fluorine atom and a chlorine atom on the aromatic ring. This unique substitution pattern influences its behavior in

Classical Thionyl Chloride-Mediated Synthesis

The most widely reported method for synthesizing 2-fluorobenzoyl chloride involves the reaction of 2-fluorobenzoic acid with thionyl chloride (SOCl₂). This approach leverages the electrophilic character of sulfur in SOCl₂ to facilitate acyl chloride formation.

Reaction Optimization Parameters

Key parameters influencing yield and purity include:

- Molar ratio: A stoichiometric excess of thionyl chloride (3:1 molar ratio relative to 2-fluorobenzoic acid) ensures complete conversion [1] [6].

- Solvent selection: Benzene or toluene is typically employed to solubilize reactants and moderate exothermicity [1]. Recent studies suggest solvent-free conditions using excess SOCl₂ as both reagent and solvent, reducing waste [6].

- Temperature and duration: Reflux at 70–80°C for 4–6 hours achieves >95% conversion, with prolonged heating risking decomposition [1].

- Workup: Vacuum distillation removes residual SOCl₂ and byproducts (HCl, SO₂), yielding 2-fluorobenzoyl chloride as a colorless to light yellow liquid [1] [2].

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

- Chlorosulfite ester formation: The carbonyl oxygen of 2-fluorobenzoic acid attacks electrophilic sulfur in SOCl₂, displacing chloride and forming a tetrahedral intermediate [6].

- Addition-elimination: Chloride ion attacks the carbonyl carbon, ejecting the leaving group (–OSOCl), which decomposes to SO₂ gas, driving the reaction to completion [6].

Alternative Synthetic Routes

Trichloromethyl Precursor Approaches

Benzotrichloride (C₆H₅CCl₃) derivatives serve as precursors for benzoyl chlorides. For 2-fluorobenzoyl chloride, hydrolysis of 2-fluorobenzotrichloride with water or 2-fluorobenzoic acid could theoretically yield the target compound [3]:

$$ \text{C₆H₄FCOCl} \leftarrow \text{C₆H₄FCCl₃} + \text{H₂O} $$

However, this route remains underexplored due to challenges in synthesizing fluorinated benzotrichlorides.

Direct Chlorination Methodologies

Phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] offer alternative chlorinating agents. Compared to SOCl₂, PCl₅ requires stringent anhydrous conditions and generates phosphoric acid byproducts, complicating purification [3]. Oxalyl chloride, while milder, necessitates catalytic dimethylformamide (DMF) for activation, introducing scalability concerns [6].

o-Fluorotoluene-Based Synthesis

Oxidation of o-fluorotoluene to 2-fluorobenzoic acid followed by chlorination provides a two-step route:

- Oxidation: KMnO₄ or CrO₃ under acidic conditions converts o-fluorotoluene to 2-fluorobenzoic acid [5].

- Chlorination: SOCl₂ or PCl₅ then yields 2-fluorobenzoyl chloride. This method’s viability depends on efficient oxidation step optimization.

Mechanistic Studies of Synthesis Pathways

Kinetic studies reveal that SOCl₂-mediated reactions follow second-order kinetics, with rate-limiting attack by the carboxylic acid on SOCl₂ [6]. Computational models highlight the role of fluorine’s electron-withdrawing effect in stabilizing intermediates, accelerating chlorination compared to non-fluorinated analogs [4].

Green Chemistry and Sustainable Synthesis

Solvent-Free Methodologies

Eliminating volatile solvents like benzene reduces environmental impact. Excess SOCl₂ acts as an in situ solvent, achieving 90% yield while simplifying product isolation [6].

Catalyst Recovery and Regeneration

While classical methods lack catalysts, recent work explores immobilized Lewis acids (e.g., ZnCl₂ on silica) to enhance reactivity. These systems enable catalyst reuse over five cycles without significant activity loss [4].

Process Intensification Strategies

Physical Description

Color/Form

XLogP3

Boiling Point

206.0 °C

206 °C

Flash Point

Density

1.328 g/cu cm at 25 °C

Melting Point

4.0 °C

4 °C

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Associated Chemicals

Benzoyl chloride, 4-fluoro;403-43-0

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Rohypnol is legally manufactured by Hoffmann-LaRoche outside the U.S. ... Much of the concern surrounding Rohypnol is its abuse as a "date rape" drug. ... It has been used throughout the United States by high school and college students, street gang members, rave and nightclub attendees, drug addicts, and alcohol abusers. ... Rohypnol is not approved for manufacture or sale within the United States. ... As a result of the 1971 United Nations Convention on Psychotropic Substances, the United States placed Rohypnol under Schedule IV of the Controlled Substances Act in 1984. Rohypnol is not approved for manufacture or sale within the United States. ... By March 1995, the United Nations Commission on Narcotic Drugs had transferred Rohypnol from a Schedule IV to a Schedule III drug. ... In response to Rohypnol abuse and use of the drug to facilitate sexual assaults, the U.S. Congress passed the Drug Induced Rape Prevention and Punishment Act, effective October 13, 1996. ... In 1997, penalties for possession, trafficking, and distribution of Rohypnol were further increased by the U.S. Sentencing Commission's Federal Sentencing Guidelines to those of a Schedule I substance because of growing abuse of the drug. /Flunitrazepam/